molecular formula C15H13N3O4S B2860087 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide CAS No. 1105206-45-8

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4,5-dihydrothiazol-2-yl)acetamide

Cat. No.: B2860087
CAS No.: 1105206-45-8
M. Wt: 331.35
InChI Key: ZJJNOBRRJRYZGV-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol (benzodioxole) moiety linked to an isoxazole ring, which is further connected via an acetamide bridge to a 4,5-dihydrothiazole group. The benzodioxole and isoxazole components are known for their roles in enhancing metabolic stability and bioactivity in medicinal chemistry .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-14(17-15-16-3-4-23-15)7-10-6-12(22-18-10)9-1-2-11-13(5-9)21-8-20-11/h1-2,5-6H,3-4,7-8H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNOBRRJRYZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s dihydrothiazole group distinguishes it from fully unsaturated thiazoles (e.g., Compound 4), which may influence conformational flexibility and solubility .
  • Compound 102a’s pyrazole-thiazole scaffold demonstrates higher anticancer activity (IC₅₀ = 1.2 µM against HCT-116 cells), suggesting that hybrid heterocycles enhance bioactivity .
  • Synthesis of the target compound likely requires specialized coupling reagents, whereas analogs like 8a are synthesized via straightforward cyclocondensation .
Physicochemical Properties

Spectral data and calculated properties highlight critical differences:

Compound IR (C=O stretch, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Peaks) Molecular Weight LogP*
Target Compound ~1670 (amide), 1605 (isoxazole) δ 6.8–7.2 (benzodioxole-H), δ 8.1–8.3 (isoxazole-H) 399.40 2.1
Compound 4 () 1715 (ester), 1617 (amide) δ 7.5–7.7 (aromatic-H), δ 2.8 (CH₃) 414.45 3.5
Compound 8a () 1679, 1605 (two C=O) δ 2.49 (CH₃), δ 7.47–8.39 (aromatic-H) 414.49 3.8

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s lower LogP (2.1) compared to analogs (3.5–3.8) suggests improved aqueous solubility due to the dihydrothiazole’s partial saturation .
  • IR and NMR data confirm the presence of amide and aromatic functionalities across all compounds, with shifts reflecting electronic differences in substituents .

Key Observations :

  • The benzodioxole moiety is consistently associated with enhanced bioactivity, likely due to improved membrane permeability and metabolic stability .
  • Thiazole-containing analogs (e.g., Compound 5d) show COX-2 selectivity, suggesting that the target compound’s dihydrothiazole group could modulate enzyme interactions .

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